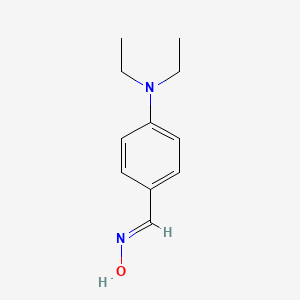

4-(ジエチルアミノ)ベンズアルデヒドオキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Diethylamino)benzaldehyde oxime is an organic compound with the molecular formula C11H16N2O It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a diethylamino group at the para position

科学的研究の応用

Dye and Pigment Production

4-(Diethylamino)benzaldehyde oxime is utilized as an intermediate in the synthesis of dyes and pigments. Its chemical structure allows for modifications that can lead to vibrant colors, making it valuable in the textile and coatings industries.

Medicinal Chemistry

Research indicates that this compound exhibits biological activities that make it a candidate for therapeutic applications:

- Enzyme Inhibition : Studies have shown that 4-(Diethylamino)benzaldehyde oxime can inhibit specific enzymes involved in metabolic pathways. This property is significant for drug development aimed at treating diseases where enzyme regulation is critical.

- Toxicological Profile : While it has potential therapeutic benefits, caution is advised due to its toxicological effects, including skin irritation and respiratory issues upon exposure .

Biochemical Assays

The compound serves as a probe in biochemical assays, aiding in the study of enzyme activities and interactions within biological systems. Its ability to interact with various enzymes allows researchers to explore metabolic processes and disease mechanisms.

Case Study 1: Enzyme Inhibition

A study demonstrated that 4-(Diethylamino)benzaldehyde oxime effectively inhibited acetylcholinesterase activity, which is crucial in neuropharmacology. The inhibition was linked to alterations in neurotransmitter levels, suggesting potential applications in treating neurological disorders .

Case Study 2: Dye Synthesis

In a project focused on developing new dyes, researchers utilized 4-(Diethylamino)benzaldehyde oxime as a key intermediate. The resulting dyes exhibited enhanced lightfastness and color strength compared to traditional dyes, showcasing the compound's utility in industrial applications.

作用機序

Target of Action

The primary target of 4-(Diethylamino)benzaldehyde oxime is Aldehyde Dehydrogenases (ALDHs) . ALDHs are a group of enzymes that are responsible for the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

4-(Diethylamino)benzaldehyde oxime acts as a reversible inhibitor of ALDHs . It competes with the aldehyde substrate for the active site of the enzyme, thereby reducing the enzyme’s activity . The inhibition of ALDHs by 4-(Diethylamino)benzaldehyde oxime is essentially an irreversible process as the adduct dehydrates .

Biochemical Pathways

The inhibition of ALDHs affects various biochemical pathways. ALDHs play a crucial role in alcohol metabolism, converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate. Therefore, the inhibition of ALDHs can lead to the accumulation of acetaldehyde, causing adverse effects .

Result of Action

The inhibition of ALDHs by 4-(Diethylamino)benzaldehyde oxime can have various molecular and cellular effects. For instance, it can lead to the accumulation of aldehydes, which can cause cellular damage. Moreover, 4-(Diethylamino)benzaldehyde oxime displays potent anti-androgenic effect (IC 50 = 1.71μM) .

生化学分析

Biochemical Properties

4-(Diethylamino)benzaldehyde oxime plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with cytosolic aldehyde dehydrogenase (ALDH), where 4-(Diethylamino)benzaldehyde oxime acts as a potent inhibitor . This inhibition can influence the metabolic pathways involving aldehydes, thereby affecting cellular processes. Additionally, 4-(Diethylamino)benzaldehyde oxime can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of 4-(Diethylamino)benzaldehyde oxime on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of ALDH can lead to the accumulation of aldehydes, which may affect cellular redox balance and signaling pathways . Furthermore, 4-(Diethylamino)benzaldehyde oxime can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities .

Molecular Mechanism

At the molecular level, 4-(Diethylamino)benzaldehyde oxime exerts its effects through several mechanisms. It binds to the active site of ALDH, inhibiting its enzymatic activity and preventing the oxidation of aldehydes to carboxylic acids . This inhibition is likely due to the formation of a stable complex between the oxime group and the enzyme’s active site. Additionally, 4-(Diethylamino)benzaldehyde oxime may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Diethylamino)benzaldehyde oxime in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and air . The degradation products can also influence cellular functions, potentially leading to altered metabolic activities and gene expression profiles . Long-term studies in vitro and in vivo have indicated that 4-(Diethylamino)benzaldehyde oxime can have sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-(Diethylamino)benzaldehyde oxime vary with different dosages in animal models. At low doses, it can effectively inhibit ALDH without causing significant toxicity . At higher doses, 4-(Diethylamino)benzaldehyde oxime may exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are likely due to the accumulation of aldehydes and other reactive intermediates, which can disrupt cellular homeostasis and lead to cell death .

Metabolic Pathways

4-(Diethylamino)benzaldehyde oxime is involved in several metabolic pathways, primarily through its interaction with ALDH. By inhibiting this enzyme, it affects the oxidation of aldehydes, leading to the accumulation of these intermediates . This can influence various metabolic processes, including the detoxification of reactive aldehydes and the regulation of cellular redox balance . Additionally, 4-(Diethylamino)benzaldehyde oxime may interact with other enzymes and cofactors, further modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-(Diethylamino)benzaldehyde oxime within cells and tissues are mediated by specific transporters and binding proteins. It is likely that this compound is transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, 4-(Diethylamino)benzaldehyde oxime can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biochemical activity .

Subcellular Localization

The subcellular localization of 4-(Diethylamino)benzaldehyde oxime is critical for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with ALDH and other cytosolic proteins . Additionally, 4-(Diethylamino)benzaldehyde oxime may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localizations can influence the compound’s effects on cellular metabolism and function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde oxime typically involves the reaction of 4-(Diethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as methanol at room temperature. The general reaction scheme is as follows:

4-(Diethylamino)benzaldehyde+NH2OH⋅HCl→4-(Diethylamino)benzaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for oximes, including 4-(Diethylamino)benzaldehyde oxime, often involve the use of microwave irradiation and solventless conditions to enhance reaction efficiency and yield. For example, the reaction of hydroxylamine hydrochloride with 4-(Diethylamino)benzaldehyde under microwave irradiation in the presence of silica gel as a catalyst can produce the oxime in high yield .

化学反応の分析

Types of Reactions

4-(Diethylamino)benzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime can be oxidized to form nitriles.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like N-chlorosuccinimide (NCS) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of nitriles.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

類似化合物との比較

Similar Compounds

Benzaldehyde oxime: Lacks the diethylamino group, making it less reactive in certain chemical reactions.

4-(Diethylamino)benzaldehyde: Lacks the oxime group, limiting its applications in reactions that require the oxime functionality.

4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group in addition to the diethylamino and aldehyde groups, offering different reactivity and applications.

Uniqueness

4-(Diethylamino)benzaldehyde oxime is unique due to the presence of both the diethylamino and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

生物活性

4-(Diethylamino)benzaldehyde oxime (DEAB oxime), with the CAS number 213545-01-8, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of aldehyde dehydrogenases (ALDHs). This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and findings from various studies.

Chemical Structure and Properties

4-(Diethylamino)benzaldehyde oxime is derived from 4-(Diethylamino)benzaldehyde through the formation of an oxime. The oxime functional group contributes to its reactivity and biological interactions.

Chemical Structure:

- Molecular Formula: C12H17N2O

- Molecular Weight: 205.28 g/mol

Inhibition of Aldehyde Dehydrogenases (ALDHs)

4-(Diethylamino)benzaldehyde has been extensively studied as a pan-inhibitor of ALDH isoforms, which are overexpressed in various cancers, including prostate cancer. The inhibition of ALDHs is significant because these enzymes play a crucial role in detoxifying aldehydes and are involved in the metabolism of chemotherapeutic agents.

Key Findings:

- Inhibition Potency: DEAB exhibits varying inhibitory effects on different ALDH isoforms. Studies have shown that it acts as a reversible inhibitor for ALDH1A1 and ALDH3A1 while being an irreversible inhibitor for ALDH1A2 and ALDH2 .

- Cytotoxicity: In vitro studies revealed that DEAB analogues demonstrated IC50 values ranging from 10 to 200 μM against prostate cancer cell lines, indicating significant cytotoxic effects compared to DEAB itself, which has an IC50 greater than 200 μM .

The mechanism by which DEAB oxime exerts its biological effects involves binding to the active sites of ALDH enzymes, leading to their inhibition. This inhibition disrupts the normal metabolic processes within cancer cells, potentially enhancing the efficacy of chemotherapeutic agents.

Mechanistic Insights:

- Reversible Binding: DEAB binds reversibly to specific ALDH isoforms, allowing for modulation of enzyme activity without permanent alteration.

- Substrate Interaction: It can also act as a substrate for certain ALDH isoforms, complicating its role in cellular metabolism .

Table 1: Summary of DEAB Analogues and Their Biological Activity

| Compound | ALDH Isoform Target | IC50 (μM) | Notes |

|---|---|---|---|

| DEAB | ALDH1A1 | >200 | Pan-inhibitor |

| DEAB | ALDH3A1 | 10-200 | Significant cytotoxicity |

| Analogue 14 | ALDH1A3 | <100 | Potent inhibitor |

| Analogue 18 | ALDH3A1 | <100 | Increased potency compared to DEAB |

Case Study: Prostate Cancer Treatment

In a study exploring the efficacy of DEAB and its analogues against prostate cancer cells (PC-3, LNCaP, DU145), researchers found that certain analogues exhibited enhanced cytotoxicity and selectivity towards specific ALDH isoforms. These findings suggest that modifying the diethylamino group can lead to compounds with improved therapeutic profiles .

特性

CAS番号 |

54376-65-7 |

|---|---|

分子式 |

C11H16N2O |

分子量 |

192.26 g/mol |

IUPAC名 |

(NZ)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9- |

InChIキー |

DHNWBEYWLRLFHM-XFXZXTDPSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO |

異性体SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\O |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO |

溶解性 |

28.8 [ug/mL] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。